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Compound Name: Millepachine

Cat. No.: B2987336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and

biological characterization of Millepachine, a novel chalcone with significant potential in

oncology research. This document details the experimental protocols for its isolation and

biological evaluation and presents key quantitative data in a structured format. Visual diagrams

of its signaling pathway and experimental workflows are included to facilitate understanding.

Discovery and Sourcing
Millepachine was first isolated from the seeds of Millettia pachycarpa Benth (Leguminosae) by

a research group at the State Key Laboratory of Biotherapy, West China Hospital, Sichuan

University.[1] It is a novel chalcone compound characterized by a 2,2-dimethylbenzopyran

motif, which contributes to its lipophilicity and ability to penetrate cell membranes.[1][2] The

discovery of Millepachine was part of a broader screening program for anticancer compounds

from medicinal plants.[2]

Isolation and Purification
While the seminal publication does not provide a detailed, step-by-step protocol for the initial

isolation, the general methodology can be inferred from standard phytochemical extraction and

purification techniques for chalcones. The process would logically follow the workflow outlined

below.
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Caption: General workflow for the isolation of Millepachine.
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Experimental Protocols
1. Plant Material and Extraction:

Starting Material: Seeds of Millettia pachycarpa Benth.

Preparation: The dried seeds are ground into a fine powder to increase the surface area for

solvent extraction.

Extraction: The powdered material is subjected to extraction with a suitable organic solvent,

such as methanol or ethanol, at room temperature for an extended period. This process is

typically repeated multiple times to ensure complete extraction of the secondary metabolites.

Concentration: The resulting extracts are combined and concentrated under reduced

pressure using a rotary evaporator to yield a crude extract.

2. Fractionation and Purification:

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol)

to separate compounds based on their polarity.

Column Chromatography: The fraction showing the most promising biological activity (in this

case, the fraction containing Millepachine) is subjected to column chromatography over

silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl

acetate) is used to separate the components.

Further Purification: Fractions containing Millepachine are further purified using techniques

such as preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to yield the pure compound.

Structure Elucidation: The structure of the isolated Millepachine is then determined using

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Biological Activity and Mechanism of Action
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Millepachine has demonstrated potent antiproliferative activity against a range of human

cancer cell lines.[1] Its primary mechanisms of action involve the induction of cell cycle arrest at

the G2/M phase and the triggering of apoptosis through the mitochondrial pathway.[1][3]

Antiproliferative Activity
The inhibitory effects of Millepachine on the proliferation of various cancer cell lines are

summarized below.

Cell Line Cancer Type IC50 (µM) Reference

HepG2 Hepatocarcinoma 1.51 [1]

SK-HEP-1 Hepatocarcinoma N/A [1]

K562 Leukemia N/A [4]

SK-OV-3 Ovarian Cancer N/A [4]

HCT116 Colon Cancer N/A [4]

HT29 Colon Cancer N/A [4]

SW620 Colon Cancer N/A [4]

N/A: Data mentioned but specific values not provided in the abstract.

Mechanism of Action: G2/M Arrest and Apoptosis
Millepachine induces G2/M cell cycle arrest by inhibiting the activity of cyclin-dependent

kinase 1 (CDK1).[1][3] This is achieved through several molecular events:

A decrease in the synthesis of cell division cycle 2 (cdc2).[1]

Accumulation of phosphorylated-Thr14 on cdc2.[1]

A decrease in phosphorylation at Thr161 of cdc2.[1]

Downregulation of cdc25C.[1]

Upregulation of checkpoint kinase 2 (Chk2) in response to DNA damage.[1]
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Furthermore, Millepachine induces apoptosis via the ROS-mitochondrial apoptotic pathway.[1]

This involves the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio,

the release of cytochrome c into the cytosol, and the activation of caspases 9 and 3.[1]
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Caption: Millepachine's signaling pathway for G2/M arrest and apoptosis.

Tubulin Polymerization Inhibition
Subsequent studies have revealed that Millepachine and its derivatives also function as

tubulin polymerization inhibitors.[5][6][7][8] They bind to the colchicine-binding site on β-tubulin,

leading to the disruption of microtubule dynamics, which further contributes to the G2/M phase

cell-cycle arrest.[5][6][7][9] Interestingly, Millepachine binds to tubulin in an irreversible

manner.[5][6]

In Vivo Antitumor Activity
In vivo studies using HepG2 tumor-bearing mice have confirmed the significant antitumor

activity of Millepachine.[1] Intravenous administration of Millepachine at a dose of 20 mg/kg

resulted in over 65% tumor inhibition.[1] This was notably more effective than the 47.57%

tumor reduction observed with doxorubicin (5 mg/kg), and importantly, Millepachine treatment

did not cause the cardiac damage associated with doxorubicin.[1]

Synthesis and Derivatives
The promising anticancer activity of Millepachine has prompted the synthesis of numerous

derivatives to improve its potency and pharmacokinetic properties.[4][7][8][9][10][11] These

efforts have led to the development of compounds with IC50 values in the low nanomolar range

and improved bioavailability.[7][9] For instance, the hydrochloride salt of one derivative

demonstrated a bioavailability of up to 47%.[7][9]

Conclusion
Millepachine is a novel, naturally occurring chalcone with potent in vitro and in vivo antitumor

properties. Its multifaceted mechanism of action, targeting both cell cycle regulation via CDK1

inhibition and microtubule dynamics through tubulin binding, makes it a compelling lead

compound for the development of new anticancer therapeutics. Further research into its

derivatives is ongoing, with a focus on enhancing efficacy and overcoming drug resistance.[5]

[7][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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